N-Ethyl-3-methyloxetan-3-amine hydrochloride
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Overview
Description
N-Ethyl-3-methyloxetan-3-amine hydrochloride is a chemical compound with the molecular formula C6H14ClNO. It is a hydrochloride salt form of N-Ethyl-3-methyloxetan-3-amine, which is a derivative of oxetane. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-3-methyloxetan-3-amine hydrochloride typically involves the reaction of N-Ethyl-3-methyloxetan-3-amine with hydrochloric acid. The process can be summarized as follows:
Starting Materials: N-Ethyl-3-methyloxetan-3-amine and hydrochloric acid.
Reaction Conditions: The reaction is usually carried out in an aqueous medium at room temperature.
Procedure: N-Ethyl-3-methyloxetan-3-amine is dissolved in water, and hydrochloric acid is added dropwise with constant stirring. The reaction mixture is then stirred for a specific period to ensure complete conversion to the hydrochloride salt.
Isolation: The product is isolated by filtration, washed with cold water, and dried under vacuum to obtain this compound as a white crystalline solid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger-scale equipment and more controlled conditions to ensure high yield and purity. The process generally follows the same principles as the laboratory synthesis but with optimized parameters for scalability.
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-3-methyloxetan-3-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane derivatives, while reduction can produce various amine derivatives.
Scientific Research Applications
N-Ethyl-3-methyloxetan-3-amine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-Ethyl-3-methyloxetan-3-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-3-methyloxetan-3-amine hydrochloride
- N-Ethyl-3-methyloxetan-3-amine
- 3-Methyloxetan-3-amine hydrochloride
Uniqueness
N-Ethyl-3-methyloxetan-3-amine hydrochloride is unique due to its specific ethyl substitution on the oxetane ring, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-ethyl-3-methyloxetan-3-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c1-3-7-6(2)4-8-5-6;/h7H,3-5H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBBSKPBJWIASFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1(COC1)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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